Ethyl 2-(1-Tetrazolyl)benzoate
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Overview
Description
Ethyl 2-(1-Tetrazolyl)benzoate is an organic compound with the molecular formula C10H10N4O2. It is a derivative of benzoic acid where the carboxyl group is replaced by an ethyl ester and a tetrazole ring is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-Tetrazolyl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-aminobenzoate with sodium azide in the presence of a suitable catalyst, such as triethyl orthoformate. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-Tetrazolyl)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring yields nitro derivatives, while reduction of the tetrazole ring can produce amine derivatives .
Scientific Research Applications
Ethyl 2-(1-Tetrazolyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Tetrazolyl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-(1H-Tetrazol-5-yl)benzoate
- Methyl 2-(1H-Tetrazol-5-yl)benzoate
- 2-(1H-Tetrazol-5-yl)benzoic acid
Comparison: Ethyl 2-(1-Tetrazolyl)benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The presence of the ethyl ester group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-(tetrazol-1-yl)benzoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-4-6-9(8)14-7-11-12-13-14/h3-7H,2H2,1H3 |
InChI Key |
ABQYZWKXBPMGQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C=NN=N2 |
Origin of Product |
United States |
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